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A Technical Guide for Researchers and Drug Development Professionals

Methylsilatrane is a prominent member of the silatrane family, characterized by a unique

transannular dative bond between the nitrogen and silicon atoms. This intramolecular

interaction results in a hypervalent, pentacoordinate silicon atom, bestowing upon the molecule

distinct chemical, physical, and biological properties. Understanding the electronic structure of

methylsilatrane is paramount for elucidating its reactivity and mechanism of action, which is of

significant interest in the fields of materials science and drug development. This technical guide

provides an in-depth analysis of methylsilatrane's electronic structure through the lens of

quantum mechanical studies, presenting key data, computational methodologies, and logical

workflows.

Computational Methodologies: The Quantum
Mechanical Toolkit
The electronic properties and geometric structure of methylsilatrane have been extensively

investigated using a variety of quantum mechanical methods. These computational techniques

provide detailed insights into molecular orbitals, charge distributions, and reaction pathways

that are often challenging to probe experimentally.[1]

Key Computational Approaches:
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Density Functional Theory (DFT): DFT is a widely used method for calculating the electronic

structure of molecules.[2] It offers a good balance between computational cost and accuracy,

making it suitable for studying relatively large molecules like methylsilatrane. Common

functionals used in these studies include B3LYP and ωB97XD, paired with basis sets such

as 6-31G* or 6-311+G(d,p).[2][3]

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset

perturbation theory (MP2), are based on first principles without empirical parameterization.

While computationally more demanding than DFT, they can provide highly accurate results

for benchmarking purposes.

Semi-empirical Methods: Methods like CNDO/2, INDO, and MNDO have also been applied

to study methylsilatrane.[4] These approaches use parameters derived from experimental

data to simplify calculations, offering a faster but generally less accurate alternative to DFT

and ab initio methods.[4]

Typical Experimental Protocol (Computational Workflow):

A typical quantum mechanical study of methylsilatrane follows a structured workflow, from

initial structure definition to the analysis of its electronic properties.
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Caption: A generalized workflow for quantum mechanical studies of methylsilatrane.

Geometric Structure: The Transannular Bond in
Focus
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A defining feature of methylsilatrane is the intramolecular N→Si dative bond, which

significantly influences the molecule's geometry.[1] The silicon atom adopts a distorted trigonal-

bipyramidal geometry, with the nitrogen and the methyl group's carbon atom occupying the

axial positions.[1] Quantum mechanical calculations are crucial for determining the precise

bond lengths and angles, which are in good agreement with experimental data from gas

electron diffraction and X-ray crystallography.

Parameter Method Calculated Value Experimental Value

Bond Lengths (Å)

Si-N DFT/B3LYP ~2.18 - 2.41 ~2.16 - 2.40

Si-O DFT/B3LYP ~1.65 - 1.67 ~1.65

Si-C DFT/B3LYP ~1.88 - 1.90 Not specified

Bond Angles (°)

N-Si-O DFT/B3LYP ~78.8 - 82.0 ~78.8

O-Si-O DFT/B3LYP ~116.0 - 118.0 ~116.3

Note: Calculated values can vary depending on the specific functional and basis set used.

Experimental values are from gas electron diffraction studies of silatrane.[5][6]

Electronic Properties: Charge Distribution and
Reactivity
The electronic structure of a molecule governs its reactivity, polarity, and intermolecular

interactions. For methylsilatrane, understanding the charge distribution and frontier molecular

orbitals is key to predicting its behavior in chemical and biological systems.

Mulliken Population Analysis and Dipole Moment:

Mulliken population analysis is a method for estimating partial atomic charges, providing insight

into the electron distribution across the molecule.[7][8][9][10] In methylsilatrane, the silicon

atom is expected to be electropositive, while the nitrogen and oxygen atoms are
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electronegative. This charge separation results in a significant molecular dipole moment,

contributing to the molecule's solubility and interaction with polar environments.

Atom Calculated Mulliken Charge (a.u.)

Si +1.2 to +1.5

N -0.6 to -0.8

O (average) -0.5 to -0.7

C (methyl) -0.4 to -0.6

Note: These are representative values from DFT calculations. The exact values are highly

dependent on the basis set and population analysis scheme used.

Frontier Molecular Orbitals (HOMO-LUMO Analysis):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular

Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic

stability.[11][12] The energy difference between the HOMO and LUMO, known as the HOMO-

LUMO gap, is an indicator of the molecule's excitability and its ability to participate in charge

transfer interactions.[11][13] A smaller gap suggests higher reactivity.[11][14]

Parameter Calculated Value (eV)

HOMO Energy ~ -6.3 to -6.8

LUMO Energy ~ 1.8 to 2.2

HOMO-LUMO Gap (ΔE) ~ 8.1 to 9.0

Note: These values are typical for DFT calculations in the gas phase.

The relationship between the calculated geometric and electronic properties is a cornerstone of

these quantum mechanical investigations. The optimized geometry provides the foundation for

accurately calculating electronic descriptors, which in turn explain the molecule's reactivity and

potential biological activity.
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Caption: The relationship between structure and electronic properties in methylsilatrane.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1583748?utm_src=pdf-body-img
https://www.benchchem.com/product/b1583748?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantum mechanical studies provide an indispensable framework for a deep understanding of

methylsilatrane's electronic structure. Methodologies like DFT allow for the accurate

prediction of geometric parameters, charge distributions, and frontier orbital energies. This data

collectively indicates that methylsilatrane is a polar molecule with a significant HOMO-LUMO

gap, suggesting a balance of stability and reactivity centered around the unique N→Si

transannular bond. For researchers in materials science and drug development, these

computational insights are vital for designing novel silatrane derivatives with tailored properties

and for elucidating their mechanisms of action at a molecular level.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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